molecular formula C14H14ClNO2 B2946692 Ethyl (E)-3-(4-chlorophenyl)-2-cyanopent-2-enoate CAS No. 20620-41-1

Ethyl (E)-3-(4-chlorophenyl)-2-cyanopent-2-enoate

Cat. No. B2946692
CAS RN: 20620-41-1
M. Wt: 263.72
InChI Key: PJCFONLQVIKGAD-UHFFFAOYSA-N
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Description

Ethyl (E)-3-(4-chlorophenyl)-2-cyanopent-2-enoate, also known as E-3-CPCE, is a synthetic compound that has been studied for various scientific research applications. This compound is a chlorinated derivative of pent-2-enoic acid and is commonly used as a reagent in organic synthesis. It has been studied for its biochemical and physiological effects, its mechanism of action, and its potential use in laboratory experiments.

Scientific Research Applications

Synthesis and Characterization

The compound has been utilized in the synthesis of various organic molecules, showcasing its versatility in chemical reactions. For example, Johnson et al. (2006) discussed the preparation and characterization of a related compound, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, highlighting the structural analysis through crystallography and spectrometric techniques (Johnson et al., 2006). Similarly, Zhang et al. (2011) examined crystal packing interactions, emphasizing the role of non-hydrogen bonding interactions in the structural arrangement of similar compounds (Zhang et al., 2011).

Chemical Properties and Reactions

Seino et al. (2017) focused on the synthesis and structural determination of ethyl 2-cyano-3-alkoxypent-2-enoates, derived through Ru-mediated coupling reactions, providing insights into the formation mechanism and structural distortion due to steric hindrance (Seino et al., 2017). Another aspect of research involves the exploration of reaction mechanisms, as demonstrated by Lönnqvist et al. (2002), who reported on the stereoselective reactions of ethyl (E)- and (Z)-3-aryl-3-chloro-2-cyanopropenoates with 1,2-diamines to produce imidazoles and imidazolines (Lönnqvist et al., 2002).

Applications in Organic Synthesis

The research on this compound extends to its application in the synthesis of photochromic diarylethenes, as highlighted by Lvov et al. (2017), who described an aerobic dimerization process leading to a modifiable photochromic precursor, showcasing the compound's potential in the development of photoactive materials (Lvov et al., 2017).

properties

IUPAC Name

ethyl (E)-3-(4-chlorophenyl)-2-cyanopent-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2/c1-3-12(10-5-7-11(15)8-6-10)13(9-16)14(17)18-4-2/h5-8H,3-4H2,1-2H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCFONLQVIKGAD-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C#N)C(=O)OCC)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(/C#N)\C(=O)OCC)/C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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